

# Spectroscopic Profile of 2-Nitro-p-phenylenediamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitro-P-phenylenediamine

Cat. No.: B147321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitro-p-phenylenediamine**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral properties, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **2-Nitro-p-phenylenediamine** is  $C_6H_7N_3O_2$  with a molecular weight of 153.14 g/mol .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (300 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.45	s	1H	Ar-H
7.07	s	1H	Ar-H
6.90	s	2H	NH <sub>2</sub>
5.03	s	2H	NH <sub>2</sub>

### <sup>13</sup>C NMR

Detailed experimental <sup>13</sup>C NMR data with specific chemical shifts for **2-Nitro-p-phenylenediamine** is not readily available in the public domain. However, based on the structure, six distinct aromatic carbon signals are expected.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description
Data not available	N-H stretching (amines)
Data not available	Aromatic C-H stretching
Data not available	N-O stretching (nitro group)
Data not available	Aromatic C=C stretching
Data not available	C-N stretching

Specific peak assignments require access to an experimental IR spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λ <sub>max</sub> (nm)
Methanol	Data not available

The UV-Vis absorption maximum is dependent on the solvent used. A publication indicates a UV-Vis absorption maximum of approximately 510 nm for a 2-nitro-1,4-benzenediamine moiety in a polymeric system.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

## NMR Spectroscopy

Sample Preparation:

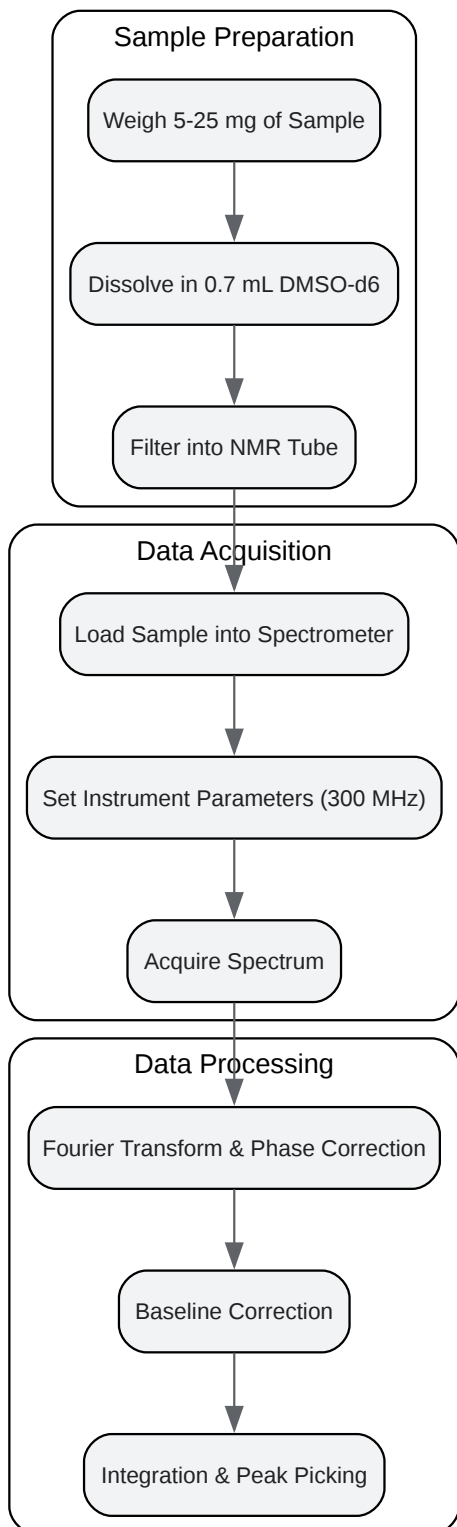
- Weigh approximately 5-25 mg of **2-Nitro-p-phenylenediamine**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Ensure the sample is fully dissolved. If necessary, gently warm the solution.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters (<sup>1</sup>H NMR):

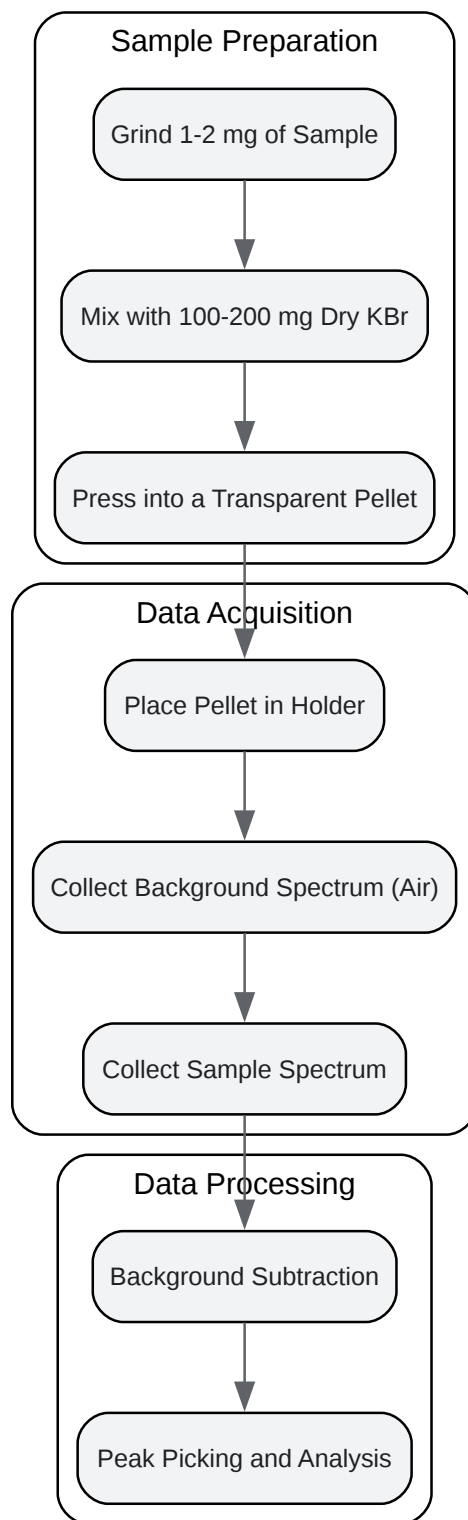
- Spectrometer: 300 MHz
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Acquisition Time: 4.0 s

**dot**

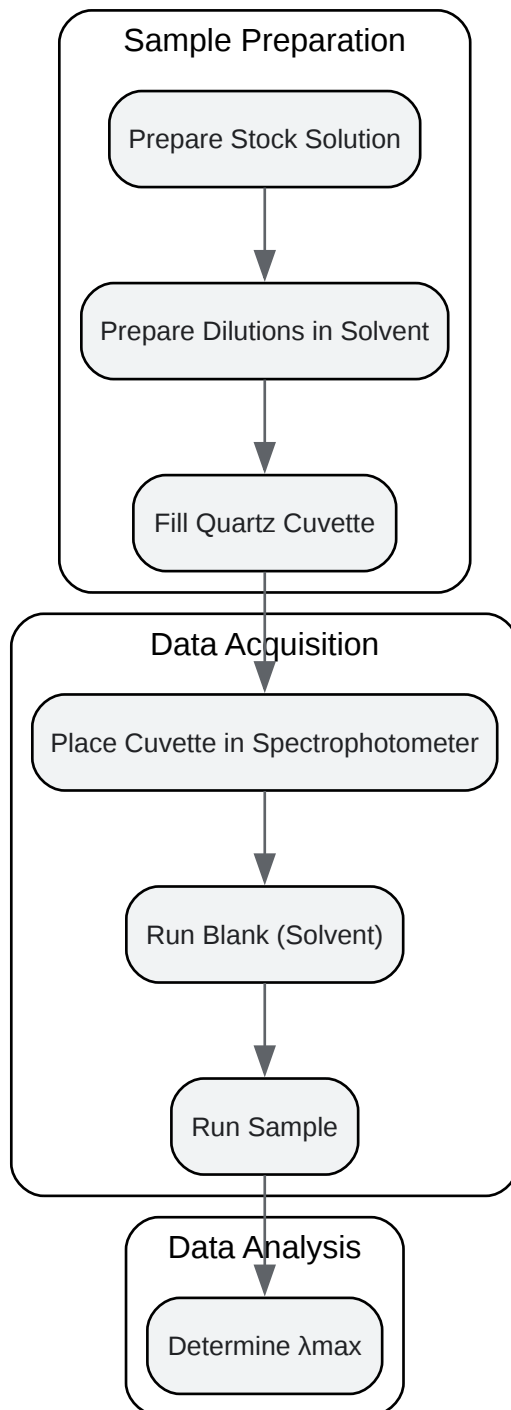
## NMR Spectroscopy Workflow



## FTIR Spectroscopy (KBr Pellet) Workflow



## UV-Vis Spectroscopy Workflow

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## References

- 1. researchgate.net [researchgate.net]
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